molecular formula C18H13N3O3S2 B2910410 Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate CAS No. 361482-18-0

Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate

Cat. No. B2910410
CAS RN: 361482-18-0
M. Wt: 383.44
InChI Key: FEVSLUOPMFFTMF-UHFFFAOYSA-N
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Description

“Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate” is a complex organic compound. It contains a thiazolothiazole ring system, which has gained attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .


Synthesis Analysis

The synthesis of thiazolothiazoles involves various methods. A classical method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . The reaction is carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes give conjugated products, suitable for nonlinear optical applications .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems. The thiazolothiazole ring system is planar and rigid with an extended π-conjugated structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiazolothiazoles generally have high oxidation stability .

Future Directions

Future research could focus on studying the properties and potential applications of this compound, especially given the interesting properties of the thiazolothiazole ring system .

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antimicrobial activity , suggesting that their targets could be key proteins or enzymes in microbial organisms.

Mode of Action

It is synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The interaction of this compound with its targets could involve binding to these proteins or enzymes, thereby inhibiting their function and leading to the death of the microbial organisms.

Biochemical Pathways

Given its antimicrobial activity , it can be inferred that it likely disrupts essential biochemical pathways in microbial organisms, such as DNA replication, protein synthesis, or cell wall synthesis, leading to their death.

Result of Action

The result of the action of this compound is the inhibition of growth or killing of microbial organisms, as evidenced by its antimicrobial activity . This occurs at the molecular and cellular level, likely through the disruption of essential biochemical pathways in these organisms.

properties

IUPAC Name

methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-9-19-14-13(25-9)8-7-12-15(14)26-18(20-12)21-16(22)10-3-5-11(6-4-10)17(23)24-2/h3-8H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVSLUOPMFFTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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